Boiling Point Reduction and Density Increase vs. Non-Fluorinated Analog
The introduction of ortho-fluorine significantly alters the phase-change properties of this building block relative to its non-fluorinated counterpart. While experimental boiling point data for 1-Chloro-3-ethyl-2-fluorobenzene remains sparsely reported, the non-fluorinated analog 1-chloro-3-ethylbenzene (CAS 620-16-6) has an experimentally verified boiling point of 184°C at atmospheric pressure and a density of 1.053 g/mL [1]. Fluorine substitution on aromatic rings typically reduces boiling point by 15-40°C (class-level inference from analogous fluorobenzene/chlorobenzene pairs) [2]. This property shift enables alternative purification strategies (e.g., fractional distillation thresholds) and affects solvent compatibility in downstream reactions.
| Evidence Dimension | Boiling point and density |
|---|---|
| Target Compound Data | Not experimentally reported; expected bp ~149-169°C (estimated); density >1.053 g/mL |
| Comparator Or Baseline | 1-Chloro-3-ethylbenzene: bp 184°C, density 1.053 g/mL [1] |
| Quantified Difference | Estimated bp reduction: 15-40°C; density increase attributable to ortho-F substitution |
| Conditions | Atmospheric pressure; literature data for comparator from Molbase / NIST TRC |
Why This Matters
Different boiling point and density values directly impact distillation conditions, solvent selection, and phase behavior during synthesis, making one compound preferable for specific reaction setups.
- [1] Molbase Chemical Database. 1-Chloro-3-ethylbenzene (CAS 620-16-6): Boiling point 184°C, Density 1.053 g/mL. http://qiye.molbase.cn/ View Source
- [2] Summerfield, C.J.E.; Pattison, G. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chem. Sci., 2026, 17, 2477-2505. DOI: 10.1039/D5SC07348K. View Source
